Methyl 7-(2-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-(2-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of METHYL 7-(2-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the condensation of 2-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with appropriate reagents to form the tetraazolo[1,5-a]pyrimidine core. The reaction conditions typically include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
METHYL 7-(2-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or thiophene moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be facilitated by heating or using acidic or basic catalysts, leading to the formation of various cyclic derivatives
Scientific Research Applications
METHYL 7-(2-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic applications
Mechanism of Action
The mechanism of action of METHYL 7-(2-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to specific receptors, modulating their signaling pathways. These interactions lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
METHYL 7-(2-FLUOROPHENYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities
Triazolopyrimidines: These compounds also have a similar heterocyclic core but differ in the substitution pattern and functional groups, leading to different reactivity and biological activities.
Thienopyrimidines: These compounds contain a thiophene ring fused to a pyrimidine core, similar to the target compound, but with variations in the substitution pattern and functional groups .
Properties
Molecular Formula |
C17H12FN5O3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 7-(2-fluorophenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H12FN5O3S/c1-26-16(25)13-12(15(24)11-7-4-8-27-11)14(9-5-2-3-6-10(9)18)23-17(19-13)20-21-22-23/h2-8,14H,1H3,(H,19,20,22) |
InChI Key |
GJOWGBKVJGMRCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3F)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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